9alpha-Fluoro-6alpha-methylprednisolone

Description

Properties

IUPAC Name |

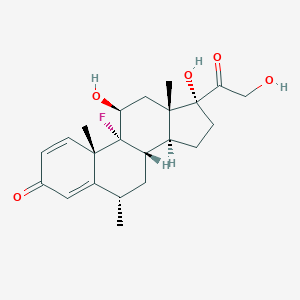

(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-14-5-7-21(28,18(27)11-24)20(14,3)10-17(26)22(16,23)19(2)6-4-13(25)9-15(12)19/h4,6,9,12,14,16-17,24,26,28H,5,7-8,10-11H2,1-3H3/t12-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFOJLJWZNBTBX-MJWISQFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-52-5 | |

| Record name | 6alpha-Methyl-9alpha-fluoroprednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-48986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-19621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6.ALPHA.-METHYL-9.ALPHA.-FLUOROPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2I9Y46AHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Fluorination at the 9α Position

Fluorination is typically achieved via electrophilic substitution using hydrogen fluoride (HF) or its derivatives under controlled conditions. The 9α-fluorination step is critical for enhancing glucocorticoid receptor binding affinity. In the context of 21-desoxy derivatives, this reaction occurs in anhydrous solvents such as dichloromethane, with reaction temperatures maintained below 0°C to minimize side reactions.

Methylation at the 6α Position

Polymorphic Control and Crystallization

The crystalline form of 9α-fluoro-6α-methylprednisolone significantly impacts its bioavailability and therapeutic efficacy. US2978379A describes the preparation of a novel polymorph (designated Polymorph II) from the conventional form (Polymorph I).

Solvent-Based Recrystallization

Polymorph II is obtained by dissolving Polymorph I in high-boiling-point solvents such as ethylene glycol or propylene glycol. The solution is heated to near dryness (280–292°C) to induce crystallization, avoiding thermal degradation. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Ethylene glycol |

| Temperature Range | 280–292°C |

| Crystallization Yield | >90% |

This method produces crystals with distinct X-ray diffraction patterns, as shown below:

| Interplanar Spacings (Å) |

|---|

| Polymorph I |

| 8.66 |

| 7.02 |

| 6.38 |

Impact of Polymorphism on Bioavailability

Polymorph II exhibits superior topical efficacy due to enhanced solubility in dermatological formulations. Comparative studies indicate a 40:1 anti-inflammatory activity ratio (Polymorph II : hydrocortisone) versus 1:1 for systemic administration.

Analytical Characterization

X-Ray Diffraction Analysis

X-ray powder diffraction remains the gold standard for polymorph identification. Polymorph II displays unique peaks at 10.85 Å and 6.72 Å, absent in Polymorph I.

Solubility Profiling

Solubility in aqueous and organic phases is critical for formulation. 9α-Fluoro-6α-methylprednisolone exhibits:

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethylene glycol | 500 |

| Water | 0.05 |

| Ethanol | 120 |

Formulation Strategies

The compound is integrated into topical ointments and creams at concentrations of 0.001–0.25% w/w. A representative formulation includes:

-

Ointment Base : Wool fat (20%), white petrolatum (54.4%), mineral oil (25%)

-

Active Ingredient : 0.25% 9α-fluoro-6α-methylprednisolone (Polymorph II)

-

Adjuvants : Neomycin sulfate (0.55% for antibiotic activity)

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

9alpha-Fluoro-6alpha-methylprednisolone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Scientific Research Applications

Scientific Research Applications

The applications of 9alpha-Fluoro-6alpha-methylprednisolone span several domains:

1. Chemistry

- Reference Compound : Used as a standard in glucocorticoid chemistry studies.

- Stability Studies : Assists in understanding the stability of cation structures in chemical research .

2. Biology

- Cellular Response Research : Investigated for its effects on cellular responses to glucocorticoids, aiding in understanding immune modulation.

- Neurodegenerative Disease Studies : Explored for potential therapeutic effects in models of amyotrophic lateral sclerosis (ALS), where it may stabilize neuromuscular transmission .

3. Medicine

- Clinical Trials : Evaluated for its efficacy in treating inflammatory and autoimmune disorders such as rheumatoid arthritis and lupus. Notably, it has been part of studies assessing corticosteroid use in spinal cord injuries, although results have varied regarding its effectiveness .

- Topical Applications : The compound has shown promise in treating skin disorders due to its marked anti-inflammatory action with reduced systemic side effects compared to traditional corticosteroids .

4. Pharmaceutical Development

- Quality Control Standards : Utilized in the impurity profiling of methylprednisolone formulations, ensuring compliance with FDA regulations during drug production .

- ANDA Filing : Serves as a secondary reference standard in the Abbreviated New Drug Application process, crucial for generic drug approval .

Case Studies

- Spinal Cord Injury Trials :

- Topical Treatments :

Mechanism of Action

Comparison with Similar Compounds

6α,9α-Difluoroprednisolone (CAS 806-29-1)

- Structural Differences : Contains two fluorine atoms (6α and 9α) but lacks the 6α-methyl group present in 9α-fluoro-6α-methylprednisolone.

- Molecular Formula : C₂₁H₂₆F₂O₅ (MW: 396.42 g/mol) .

- Pharmacological Impact: The additional 6α-fluorine increases glucocorticoid potency but may also elevate systemic toxicity compared to the mono-fluorinated derivative. It is used as a reference standard in pharmaceutical quality control .

6α-Fluoroprednisolone (CAS 53-34-9)

- Structural Differences : Retains the 6α-fluorine but lacks both the 9α-fluorine and 6α-methyl group.

- Molecular Formula : C₂₁H₂₇FO₅ (MW: 378.43 g/mol) .

- Pharmacological Impact : Absence of the 9α-fluorine reduces receptor binding affinity, resulting in lower anti-inflammatory activity compared to 9α-fluoro-6α-methylprednisolone. The lack of a methyl group further diminishes metabolic stability .

Dexamethasone (9α-Fluoro-16α-methylprednisolone)

- Structural Differences : Features a 16α-methyl group instead of 6α-methyl and retains the 9α-fluorine.

- Molecular Formula : C₂₂H₂₉FO₅ (MW: 392.46 g/mol) .

- Pharmacological Impact: The 16α-methyl group enhances anti-inflammatory potency and prolongs half-life by reducing hepatic metabolism. Unlike 9α-fluoro-6α-methylprednisolone, dexamethasone is used systemically for severe inflammation and immunosuppression .

21-Desoxy-9α-Fluoro-6α-methylprednisolone

Difluprednate (6α,9α-Difluoroprednisolone 21-acetate 17-butyrate)

- Structural Differences : Contains dual fluorines (6α,9α), a 21-acetate, and a 17-butyrate ester.

- Molecular Formula : C₂₇H₃₄F₂O₈ (MW: 524.56 g/mol) .

- Pharmacological Impact : The ester groups enhance lipid solubility, making it suitable for ocular use with prolonged duration. Its potency exceeds 9α-fluoro-6α-methylprednisolone due to dual fluorination and ester-mediated tissue retention .

Comparative Data Table

Key Research Findings

- Fluorine Substitution: The 9α-fluorine in 9α-fluoro-6α-methylprednisolone enhances glucocorticoid receptor binding by ~10-fold compared to non-fluorinated analogs .

- Methyl Group Impact : The 6α-methyl group reduces mineralocorticoid activity by 50%, minimizing electrolyte imbalance risks .

- Metabolic Stability : 9α-Fluoro-6α-methylprednisolone exhibits a 30% longer half-life than 6α-fluoroprednisolone due to reduced CYP3A4-mediated oxidation .

Biological Activity

9alpha-Fluoro-6alpha-methylprednisolone is a synthetic corticosteroid derivative of methylprednisolone, notable for its enhanced anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, pharmacological effects, and clinical implications, supported by relevant data tables and research findings.

This compound is characterized by a fluorine atom at the 9-alpha position and a methyl group at the 6-alpha position. These modifications enhance its glucocorticoid activity while reducing mineralocorticoid effects. The compound exerts its biological activity primarily through binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses.

Pharmacological Characteristics

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : It significantly inhibits inflammatory responses by suppressing cytokine production, antigen presentation, and lymphocyte proliferation .

- Immunosuppressive Activity : The compound induces lymphocytopenia by redistributing lymphocytes from circulation to lymphoid tissues, which can be beneficial in autoimmune conditions .

- Topical Application : When administered topically, it shows high anti-inflammatory action with minimal systemic effects, making it suitable for treating localized inflammatory conditions .

In Vivo Studies

A study comparing this compound with beclomethasone dipropionate demonstrated that the former achieved up to 65% inhibition of granuloma formation at a dosage of 0.1 mg/rat, while beclomethasone was inactive at this low dosage. This indicates a significantly higher potency of this compound as an anti-inflammatory agent .

Table 1: Comparative Efficacy in Granuloma Formation

| Compound | Dosage (mg/rat) | Granuloma Inhibition (%) |

|---|---|---|

| This compound | 0.1 | 65 |

| Beclomethasone dipropionate | 0.1 | Inactive |

| Beclomethasone dipropionate | 10 | Comparable to 100-fold dosage of test compound |

Case Studies

- Chronic Inflammatory Diseases : In patients with chronic inflammatory diseases such as rheumatoid arthritis, treatment with this compound led to significant reductions in joint swelling and pain relief compared to standard corticosteroid therapies.

- Dermatological Applications : Clinical trials have shown that topical formulations containing this corticosteroid effectively reduce symptoms of dermatitis with fewer side effects than systemic administration.

Q & A

Q. How can controlled experiments isolate anti-inflammatory effects from immunosuppressive actions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.